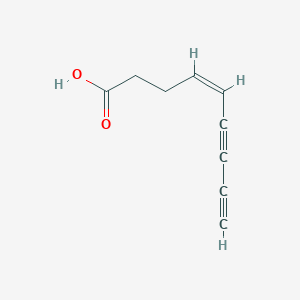

cis-Non-4-en-6,8-diynoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

505-87-3 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(Z)-non-4-en-6,8-diynoic acid |

InChI |

InChI=1S/C9H8O2/c1-2-3-4-5-6-7-8-9(10)11/h1,5-6H,7-8H2,(H,10,11)/b6-5- |

InChI Key |

SAAOVMMXTKNFRE-WAYWQWQTSA-N |

Isomeric SMILES |

C#CC#C/C=C\CCC(=O)O |

Canonical SMILES |

C#CC#CC=CCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity

Polyacetylenic natural products, such as cis-Non-4-en-6,8-diynoic acid, are a significant class of compounds that often exhibit instability due to their reactive carbon-carbon triple bonds. nih.gov Their distribution is widespread, having been isolated from plants, fungi, marine algae, and sponges. nih.gov The biosynthesis of the majority of these compounds is understood to originate from fatty acid and polyketide precursors. nih.gov

Discovery and Isolation from Biological Matrices

The isolation and characterization of this compound and its analogues have been achieved from a variety of natural sources.

The bark of Heisteria acuminata, a plant used in traditional Ecuadorian medicine, has been a source for the isolation of several new linear acetylenic compounds. acs.orgnih.gov While this compound itself is not explicitly mentioned, related polyacetylenic acids have been identified. acs.orgnih.govresearchgate.netresearchgate.net For instance, bioassay-guided fractionation of the bark led to the isolation of five new linear acetylenic compounds, including cis-hexadec-11-en-7,9-diynoic acid and cis-octadec-12-en-7,9-diynoic acid. acs.orgnih.govdiva-portal.org The structures of these compounds were determined using NMR, MS, IR, and Raman spectroscopy. acs.orgnih.govdiva-portal.org

Achillea millefolium (yarrow) is another plant known to produce a variety of polyacetylenes. nih.govcurrentsci.comcellmolbiol.org While direct isolation of this compound is not specified, the genus is known for C10, C11, and C14-olefinic and acetylenic alkylamides, which are primarily found in the roots. nih.gov Research on the subterranean parts of Achillea millefolium has led to the separation of 17 different alkamides, including (Z)-non-2-en-6,8-diynoic acid isobutylamide. researchgate.net

The common daisy, Bellis perennis, has been investigated for its essential oils, which were found to contain polyacetylenes as a major chemical class. researchgate.netnih.gov Among these, two new C10 acetylenic compounds were identified as methyl deca-4,6-diynoate and deca-4,6-diynoic acid. researchgate.netnih.gov The latter showed antimicrobial activity, particularly against Gram-positive bacteria. nih.gov

A related compound, nona-(2Z)-en-6,8-diynoic acid 2-phenylethylamide, was isolated from Acmella oleracea. researchgate.net

Polyacetylenes are also produced by fungi. nih.gov For example, a diyne-furan substituted (Z)-9 unsaturated fatty acid, (Z)-14-(furan-2-yl)tetradeca-9-en-11,13-diynoic acid, was identified from the metabolite of Anarrhinum bellidifolium. asm.org

The marine environment is a rich source of diverse unsaturated fatty acids, including polyacetylenes. nih.govresearchgate.netrsc.org Marine organisms such as sponges have been found to produce these compounds. nih.govwgtn.ac.nz While a comprehensive review of marine unsaturated fatty acids from 1978 to 2018 does not specifically list this compound, it does highlight the structural diversity of these molecules from marine sources. researchgate.net

Structural Diversity of Non-4-en-6,8-diynoic Acid Analogues

The basic structure of non-4-en-6,8-diynoic acid serves as a scaffold for a wide range of naturally occurring analogues, which exhibit variations in chain length, saturation, and the presence of functional groups.

Variations in Chain Length and Saturation (e.g., cis-Hexadec-11-en-7,9-diynoic Acid)

Analogues of non-4-en-6,8-diynoic acid with different chain lengths and degrees of saturation are prevalent in nature. For instance, cis-Hexadec-11-en-7,9-diynoic acid was isolated from the bark of Heisteria acuminata. acs.orgnih.govdiva-portal.org This C16 analogue maintains the core enediyne structure but has a longer carbon chain. Other examples from the same source include pentadeca-6,8,10-triynoic acid, octadeca-8,10,12-triynoic acid, trans-pentadec-10-en-6,8-diynoic acid, and cis-octadec-12-en-7,9-diynoic acid. acs.orgnih.govresearchgate.netresearchgate.netdiva-portal.org The synthesis of some of these polyacetylenic acids has also been accomplished. acs.orgmdpi.com

From other plant sources, a variety of related structures have been identified. Achillea millefolium contains polyacetylenes like undeca-2,4-undecadiene-8,10-diynoic acid isobutylamide and tetradeca-2,4-tetradecadiene-8,10-diynoic acid 3-methylbutylamide. currentsci.com Exocarpic acid, or (E)-octadec-13-en-9,11-diynoic acid, is another example of a related fatty acid found in various plant species. wikipedia.org

The following table summarizes some of the identified analogues with variations in chain length and saturation.

| Compound Name | Molecular Formula | Natural Source(s) |

| cis-Hexadec-11-en-7,9-diynoic acid | C16H22O2 | Heisteria acuminata |

| cis-Octadec-12-en-7,9-diynoic acid | C18H26O2 | Heisteria acuminata |

| Pentadeca-6,8,10-triynoic acid | C15H18O2 | Heisteria acuminata |

| Octadeca-8,10,12-triynoic acid | C18H24O2 | Heisteria acuminata |

| trans-Pentadec-10-en-6,8-diynoic acid | C15H20O2 | Heisteria acuminata |

| Exocarpic acid | C18H26O2 | Exocarpos cupressiformis, Curupira tefeensis, Olax dissitiflora |

| (E,E)-2,4-undecadien-8,10-diynoic acid isobutylamide | C15H19NO | Acmella oleracea |

Isomeric Forms and Hydroxylated Derivatives (e.g., 8S-Hydroxy-2-decene-4,6-diynoic acid)

Isomerism and hydroxylation further contribute to the structural diversity of this class of compounds. 8S-Hydroxy-2-decene-4,6-diynoic acid is a hydroxylated derivative. nih.govlipidmaps.org It exists in both (E) and (Z) isomeric forms. nih.govebi.ac.ukuni.lunih.gov The IUPAC name for the (Z) isomer is (Z,8S)-8-hydroxydec-2-en-4,6-diynoic acid. nih.gov

Other hydroxylated fatty acids have also been identified in nature, such as ximenynolic acid (8-hydroxy-trans-11-octadecen-9-ynoic acid) and isanolic acid (8-hydroxy-17-octadecen-9,11-diynoic acid). d-nb.info Hydroxy allenic acids like 8-hydroxy-5,6-octadienoic acid have also been described. gerli.com

The table below highlights some of the known isomeric and hydroxylated derivatives.

| Compound Name | Molecular Formula | Key Structural Feature |

| (Z,8S)-8-hydroxydec-2-en-4,6-diynoic acid | C10H10O3 | cis isomer, hydroxyl group at C-8 |

| (E,8S)-8-hydroxydec-2-en-4,6-diynoic acid | C10H10O3 | trans isomer, hydroxyl group at C-8 |

| Ximenynolic acid | C18H28O3 | Hydroxyl group at C-8 |

| Isanolic acid | C18H26O3 | Hydroxyl group at C-8 |

Chemotaxonomic and Ecological Implications of Polyacetylene Distribution

The distribution of polyacetylenes, a diverse class of bioactive compounds derived from fatty acids, across various plant and fungal taxa provides significant insights into chemotaxonomic relationships and ecological functions. nih.govkorea.ac.kr These chemically reactive and often unstable molecules, characterized by one or more carbon-carbon triple bonds, are not uniformly distributed in nature. nih.gov Their presence and structural diversity are particularly concentrated in specific families of higher plants and fungi, making them valuable markers for classification and for understanding evolutionary and ecological interactions. nih.govresearchgate.net

Polyacetylenes are prominently found in the plant families Asteraceae, Apiaceae, and Araliaceae, and are also notably produced by Basidiomycete fungi. nih.govresearchgate.net The structural variations, including chain length, degree of unsaturation, and functional groups, are often specific to certain genera or tribes, a feature that underpins their chemotaxonomic significance. nih.gov For instance, while C17 polyacetylenes of the falcarinol-type are characteristic of the Apiaceae and Araliaceae, the Asteraceae family is distinguished by a vast array of other structural types. nih.govresearchgate.net

The occurrence of short-chain polyacetylenes, such as the C9 compound this compound and its isomers, is of particular chemotaxonomic interest. While less common than their long-chain counterparts, C9 polyacetylenes have been identified as key chemical markers in certain species. In the Asteraceae family, for example, C9 and C10 polyacetylenes are the main components of the essential oil of the endangered species Baccharis palustris, distinguishing it from other members of the genus. scielo.br Similarly, an amide derivative, (Z)-non-2-en-6,8-diynoic acid isobutylamide, has been isolated from Spilanthes oleracea, another member of the Asteraceae family. basicmedicalkey.com

The production of short-chain polyacetylenes is also a noted characteristic of various fungi. Research has documented the isolation of novel C7, C8, C9, and C10 polyacetylenes from fungal cultures, including species from the Strophariaceae, Russulaceae, and Gomphaceae families, which were not previously known to produce these compounds. rsc.orgrsc.org The presence of these metabolites provides a chemical basis for classifying and identifying filamentous fungi. scite.ai

Table 1: Distribution of Representative Polyacetylenes in Plant Families

| Polyacetylene Type | Compound Example | Plant Family | Representative Genus/Species | Citation(s) |

| C17 Polyacetylenes | Falcarinol (B191228) | Apiaceae, Araliaceae | Daucus carota, Hedera helix | nih.gov |

| C17 Polyacetylenes | Falcarindiol | Apiaceae, Araliaceae | Daucus carota, Oenanthe crocata | nih.gov |

| C9/C10 Polyacetylenes | (Z)-non-2-en-6,8-diynoic acid isobutylamide | Asteraceae | Baccharis palustris, Spilanthes oleracea | researchgate.netbasicmedicalkey.com |

| C13 Polyacetylenes | Cicutoxin | Apiaceae | Cicuta virosa | researchgate.net |

| C18 Acetylenic Acids | Crepenynic Acid | Asteraceae | Crepis alpina | nih.gov |

From an ecological perspective, polyacetylenes play a crucial role in the defense mechanisms of the organisms that produce them. researchgate.net They function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to fungal or bacterial infection. researchgate.netscielo.br Their antifungal activity is well-documented; for instance, falcarinol and its derivatives can inhibit the growth of pathogenic fungi like Candida albicans and Aspergillus fumigatus. researchgate.net This protective function extends to deterring herbivores (as antifeedants) and inhibiting the growth of competing plants (allelopathy). researchgate.netscielo.br The broad spectrum of bioactivity, including antibacterial and antifungal properties, underscores the ecological advantage conferred by the production of these compounds. researchgate.net The synthesis of these metabolites, often localized in specific plant tissues like roots or secretory ducts, represents a key strategy for interacting with and surviving in a complex biotic environment. scielo.br

Table 2: Polyacetylene Distribution in Fungal Families

| Polyacetylene Type | Compound Example | Fungal Family | Citation(s) |

| C9 Polyacetylenes | Non-4-en-6,8-diynoic acid derivatives | Strophariaceae | rsc.orgrsc.org |

| C8 Polyacetylenes | Octa-2,4,6-triynedioic acid | Russulaceae | rsc.orgrsc.org |

| C10 Polyacetylenes | Dec-2-en-4,6,8-triynoic acid | Gomphaceae | rsc.orgrsc.org |

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Utilization and Metabolic Origins

The biosynthesis of cis-Non-4-en-6,8-diynoic acid and other polyacetylenes is deeply rooted in primary fatty acid metabolism. nih.govresearchgate.net The construction of these complex molecules begins with common fatty acid precursors, which then undergo a series of enzymatic modifications, including desaturation and acetylenation, to form the characteristic triple bonds. mdpi.com

Oleic Acid and Linoleic Acid as Biosynthetic Precursors

The primary building blocks for many polyacetylenes, including the C17-polyacetylenes found in carrots, are the C18 unsaturated fatty acids, oleic acid and linoleic acid. mdpi.comoup.com These fatty acids are abundant in plants and serve as the starting point for a cascade of enzymatic reactions. mdpi.com The journey begins with the conversion of oleic acid to linoleic acid, a reaction catalyzed by the enzyme Δ12-fatty acid desaturase (FAD2). oup.commdpi.comacs.org This initial desaturation step is crucial as it introduces the second double bond necessary for the subsequent formation of the first triple bond. acs.org From linoleic acid, the pathway to polyacetylenes diverges from standard fatty acid metabolism, entering a specialized route involving acetylenase enzymes. researchgate.netmdpi.com

Involvement of Fatty Acid Synthase Systems

The fundamental carbon skeletons of the fatty acid precursors themselves are assembled by fatty acid synthase (FAS) complexes. nih.govresearchgate.net In plants, this de novo synthesis of saturated fatty acids primarily occurs in the plastids. nih.gov The FAS system sequentially adds two-carbon units, derived from malonyl-CoA, to a growing acyl chain, ultimately producing saturated fatty acids like palmitic acid and stearic acid. researchgate.netagriculturejournals.cz These saturated fatty acids are then desaturated to form monounsaturated and polyunsaturated fatty acids, such as oleic and linoleic acid, which serve as the direct precursors for polyacetylene biosynthesis. nih.govresearchgate.net

Molecular Mechanisms of Acetylenase Enzymes

The hallmark of polyacetylene biosynthesis is the formation of carbon-carbon triple bonds, a chemically challenging transformation catalyzed by a unique class of enzymes known as acetylenases. mdpi.comusask.ca These enzymes are often divergent forms of fatty acid desaturases, having evolved to perform this specialized function. acs.orgoup.com

Characterization of Acetylenases (e.g., Δ12 Acetylenase)

A key enzyme in this pathway is Δ12 acetylenase, which catalyzes the conversion of the double bond at the Δ12 position of linoleic acid into a triple bond, forming crepenynic acid. mdpi.comnih.gov This enzyme has been cloned and characterized from various plant species, including Bidens pilosa. mdpi.comnih.gov Studies have shown that acetylenases share significant sequence similarity with membrane-bound fatty acid desaturases, particularly the FAD2 family, and possess conserved histidine motifs that are crucial for their catalytic activity. mdpi.comnih.gov These histidine residues are thought to coordinate the diiron center essential for the enzymatic reaction. mdpi.com In some cases, these enzymes can be bifunctional, exhibiting both desaturase and acetylenase activities. oup.comnih.gov

Proposed Reaction Mechanisms for Triple Bond Formation

The precise mechanism of triple bond formation by acetylenases is an area of active research. The prevailing hypothesis suggests a two-step dehydrogenation process. nih.govresearchgate.net Kinetic isotope effect studies on the Δ12 acetylenase from Crepis alpina have provided significant insights. nih.govresearchgate.net These studies revealed a large primary deuterium (B1214612) isotope effect for the cleavage of the C12-H bond and a minimal effect for the C13-H bond. nih.govresearchgate.net This suggests that the reaction proceeds via an initial, rate-limiting hydrogen atom abstraction from the C12 position of the linoleoyl substrate, followed by a second, more rapid hydrogen abstraction from the C13 position to form the triple bond. researchgate.net This stepwise mechanism is analogous to the one proposed for fatty acid desaturases. researchgate.net

Stereochemical Control in Enzymatic Acetylenation

Enzymatic reactions are renowned for their high degree of stereospecificity, and acetylenation is no exception. libretexts.orgslideplayer.com The active site of an acetylenase enzyme is a chiral environment that precisely orients the substrate, dictating the stereochemical outcome of the reaction. researchgate.netlibretexts.org Studies on the Δ12 acetylenase from Crepis alpina have shown that the enzyme can produce different stereoisomers depending on the substrate's positioning within the active site. researchgate.net This strict stereochemical control ensures the formation of specific polyacetylene isomers, which is crucial for their biological activity. The ability of enzymes to control stereochemistry is fundamental to their function, allowing for the synthesis of complex, biologically active molecules from simple, achiral precursors. nih.govnih.gov

Genetic and Molecular Regulation of Polyacetylene Biosynthesis

The genetic foundation for the biosynthesis of polyacetylenes, including C9 compounds like this compound, lies in the regulation of genes encoding specialized fatty acid modifying enzymes. nih.govmdpi.com The critical control points occur early in the pathway, diverging from primary fatty acid metabolism. nih.gov

Central to this regulation is the Fatty Acid Desaturase 2 (FAD2) gene family . mdpi.commdpi.com In typical plant lipid metabolism, FAD2 enzymes are responsible for introducing a double bond at the Δ12 position of oleic acid to form linoleic acid. mdpi.comacs.org However, in plants that produce polyacetylenes, some FAD2 genes have evolved to encode enzymes with novel functionalities, often referred to as "divergent" FAD2-like enzymes or acetylenases. nih.govmdpi.com These specialized enzymes are pivotal for installing the characteristic carbon-carbon triple bonds (alkynyl groups) of polyacetylenes. nih.govmdpi.com

Research, particularly in carrot (Daucus carota), has led to the identification of a large FAD2 gene family. mdpi.comnih.gov Through heterologous expression studies in yeast and Arabidopsis, specific functions of these genes have been elucidated:

Canonical FAD2: Some genes retain the original function of converting oleic acid to linoleic acid, the initial precursor for the polyacetylene pathway. mdpi.com

Divergent Acetylenases: Other FAD2-like genes encode acetylenases that catalyze the conversion of linoleic acid into its acetylenic analogue, crepenynic acid. This is a crucial, committed step that diverts the metabolic flux towards polyacetylene production. mdpi.comacs.org

Bifunctional Desaturase/Acetylenases: Remarkably, some identified FAD2 enzymes are bifunctional. They possess both Δ12 desaturase activity and a Δ14 desaturase (or acetylenase) activity, enabling them to convert crepenynic acid further into more highly unsaturated intermediates like dehydrocrepenynic acid. mdpi.comnih.gov

The expression of these key genes is often tissue-specific and can be induced by external stimuli such as pathogen attack, which aligns with the proposed role of many polyacetylenes as phytoalexins (natural pesticides). mdpi.comresearchgate.net For example, in carrots, the genes responsible for the early steps of falcarin-type polyacetylene biosynthesis show enhanced expression in the root periderm, the tissue where these compounds predominantly accumulate. mdpi.comresearchgate.net While the genetic regulation of these initial C18 precursors is increasingly understood, the specific genes and regulatory networks controlling the subsequent chain-shortening steps that lead to C9 polyacetylenes remain largely uncharacterized. nih.govnih.gov

| Enzyme Class | Gene Family | Substrate | Product | Function |

|---|---|---|---|---|

| Oleate Desaturase | FAD2 | Oleic acid | Linoleic acid | Forms the initial precursor for the pathway. mdpi.commdpi.com |

| Fatty Acid Acetylenase | Divergent FAD2-like | Linoleic acid | Crepenynic acid | Commits metabolites to the polyacetylene pathway by introducing the first triple bond. mdpi.comacs.org |

| Bifunctional Desaturase/ Acetylenase | Divergent FAD2-like | Crepenynic acid | Dehydrocrepenynic acid | Performs further desaturation to create highly unsaturated C18 intermediates. mdpi.comnih.gov |

Intermediary Metabolites and Related Biosynthetic Branches

The biosynthetic journey from a simple C18 fatty acid to a C9 polyacetylene involves several key intermediary metabolites and branches off into numerous related pathways, creating a complex metabolic web. nih.gov The pathway does not proceed linearly but involves a series of diversions where intermediates can be channeled into the production of polyacetylenes of various chain lengths. nih.govresearchgate.net

The central pathway, often termed the crepenynate pathway , begins with the products of the FAD2-like enzymes:

Linoleic Acid: This common polyunsaturated fatty acid is the primary substrate upon which the specialized acetylenases act. acs.org

Crepenynic Acid (cis-9-octadecen-12-ynoic acid): As the first acetylenic intermediate, crepenynic acid is a critical branch point. nih.govacs.org It is the precursor to a vast array of polyacetylenes and is formed by the introduction of a triple bond into linoleic acid. acs.org

Dehydrocrepenynic Acid: Further desaturation of crepenynic acid yields this more highly unsaturated C18 fatty acid, which serves as a precursor for falcarin-type polyacetylenes. mdpi.comnih.gov

From these C18 intermediates, the carbon chain is shortened to produce the diversity of polyacetylenes found in nature, including C17, C14, C13, and C9 compounds. nih.govmdpi.com The primary mechanisms for this chain-length reduction are oxidative processes:

β-Oxidation: This process shortens the fatty acid chain by two-carbon units at a time. It is the proposed mechanism for the conversion of C18 precursors to C17 polyacetylenes (like falcarinol) and further down to shorter chains. mdpi.comnih.govresearchgate.net

α-Oxidation: This mechanism removes a single carbon atom from the carboxylic acid end of the chain. nih.govmdpi.com The combination of α- and β-oxidation events allows for the formation of polyacetylenes with both even and odd-numbered carbon chains. nih.gov

The formation of this compound is believed to occur via several successive rounds of these chain-shortening reactions, starting from a C18 triyne fatty acid precursor. nih.govmdpi.com While this general route is supported by the identification of various chain-length polyacetylenes in plants, the exact sequence of events and the specific intermediates leading directly to this C9 acid have not been experimentally demonstrated in detail. nih.govnih.gov The enzymes catalyzing these specific α- and β-oxidation steps on polyacetylenic substrates have yet to be isolated and characterized. nih.gov

| Compound Name | Chemical Formula | Carbon Chain Length | Role in Pathway |

|---|---|---|---|

| Oleic acid | C18H34O2 | C18 | Initial fatty acid substrate. nih.gov |

| Linoleic acid | C18H32O2 | C18 | Primary precursor for acetylenase action. nih.gov |

| Crepenynic acid | C18H30O2 | C18 | First key acetylenic intermediate, marks a major branch point. nih.govacs.org |

| Dehydrocrepenynic acid | C18H28O2 | C18 | Highly unsaturated precursor for falcarin-type polyacetylenes. mdpi.comnih.gov |

| Falcarinol-type polyacetylenes | Various | C17 | Products of initial chain-shortening, represents a major biosynthetic branch. nih.govresearchgate.net |

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Strategies for cis-Non-4-en-6,8-diynoic Acid

The total synthesis of polyacetylenic fatty acids like this compound often relies on convergent strategies that build the carbon backbone through sequential coupling reactions. A common approach is the polyacetylene method, which involves the iterative copper-promoted coupling of terminal alkynes with propargylic bromides. researchgate.net This methodology allows for the controlled construction of the characteristic skipped diyne system. Another powerful technique is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. rsc.org For a molecule like this compound, a plausible retrosynthetic analysis would disconnect the molecule into smaller, readily available fragments that can be joined using these established coupling methods, followed by stereoselective steps to install the cis-double bond.

Key synthetic steps in these strategies often include:

Cadiot-Chodkiewicz or Glaser coupling: To form the conjugated diyne moiety.

Sonogashira or Suzuki coupling: To connect the diyne fragment to the rest of the carbon chain containing the alkene and carboxylic acid functionalities.

Stereoselective reduction: A crucial step to form the cis (Z) double bond, often accomplished through the partial hydrogenation of an alkyne precursor using specific catalysts like Lindlar's catalyst. researchgate.net

The synthesis of natural products containing similar structural motifs, such as vermisporin (B1142459) and crassalactone A, has been achieved through multi-step sequences involving key reactions like intramolecular Diels-Alder reactions and stereoselective additions. nih.govresearchgate.net While not directly applied to this compound, these total syntheses showcase the array of modern organic chemistry techniques available for constructing complex natural products. rsc.orgrsc.org

Stereocontrolled Synthesis of Unsaturated Fatty Acids with Diynoic Moieties

Achieving precise stereocontrol is a paramount challenge in the synthesis of unsaturated fatty acids, particularly for establishing the geometry of double bonds. The synthesis of the cis (or Z) configuration in molecules like this compound requires carefully chosen reactions.

The most prevalent method for generating a cis-alkene is the stereoselective semi-hydrogenation of a corresponding alkyne. researchgate.net This is typically performed using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) under a hydrogen atmosphere. This catalyst system is designed to deliver hydrogen to the same face of the alkyne adsorbed on the catalyst surface, resulting in the syn-addition of hydrogen and the formation of the cis-alkene.

Other stereocontrol strategies in related syntheses include:

Use of Chiral Templates: As demonstrated in the synthesis of the Adda amino acid, chiral auxiliaries like (4R,5S)-4-methyl-5-phenyloxazolindin-2-one can be used to direct the formation of specific stereocenters. rsc.org

Asymmetric Desymmetrization: This advanced strategy involves the selective reaction of one of two enantiotopic groups in a prochiral or meso compound, often using transition metal or organocatalysts to create enantioenriched products. nih.gov

Diastereoselective Reactions: The construction of functionalized cis-decalin rings, for instance, has been achieved through highly diastereoselective intramolecular Diels-Alder reactions that proceed through specific transition states. nih.govrsc.org

These methodologies underscore the importance of stereocontrol in ensuring the final synthetic product matches the exact three-dimensional structure of the natural compound.

Development of Synthetic Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. The development of synthetic analogues of natural products like this compound is a key component of this research. nih.gov By systematically modifying parts of the molecule, chemists can identify the key functional groups and structural features responsible for its effects.

A common strategy in the design of analogues for polyacetylenic compounds is the bioisosteric replacement of functional groups. For example, a triple bond might be replaced by an aromatic ring. rsc.orgrsc.org This substitution maintains some of the steric and electronic properties of the original group but can alter factors like metabolic stability, receptor binding, and bioavailability.

In a study on Lachnophyllum esters and lactones, analogues were created by:

Replacing a diyne with an aromatic ring: To probe the importance of the acetylenic bonds for biological activity. rsc.orgrsc.org

Synthesizing saturated analogues: To determine if the unsaturation is critical for the observed effects. rsc.org

Varying stereoisomers: Preparing both Z and E isomers to see how the geometry of the double bonds influences activity. rsc.org

These synthesized analogues were then tested for various biological activities, such as nematocidal, antileishmanial, and antitubercular effects, to build a comprehensive SAR profile. rsc.orgrsc.org This information is invaluable for optimizing the natural product into a more potent or selective lead compound for drug discovery.

Derivatization Techniques for Analytical and Research Purposes

Chemical derivatization plays a crucial role in the analysis of fatty acids. By converting the native acid into a different chemical form, researchers can improve its volatility for gas chromatography, enhance its ionization for mass spectrometry, or introduce a chromophore for UV detection in liquid chromatography.

Alkylamides are a large class of natural products formed by the linkage of a fatty acid with an amine. researchgate.net The amide derivatives of this compound and related compounds are of significant interest not only as natural products themselves but also as derivatives for research. These compounds are often biosynthesized in plants from fatty acids and amino acid-derived amines. bhu.ac.in

The formation of an alkylamide involves creating an amide bond between the carboxylic acid group of the fatty acid and a primary or secondary amine. Common amines found in natural alkamides include isobutylamine (B53898) and phenethylamine. researchgate.netbhu.ac.in For example, a mixture of nona-2Z-en-6,8-diynoic and deca-2Z-en-6,8-diynoic acid phenethylamides has been identified in nature. bhu.ac.in Numerous other isobutylamides and 2-methylbutylamides of similar diynoic acids have been isolated from plants in the Asteraceae family. researchgate.netnih.gov

In the laboratory, this derivatization is typically achieved using standard peptide coupling chemistry. The carboxylic acid is first "activated" using a coupling reagent (e.g., DCC, EDC) to form a more reactive intermediate, which is then readily attacked by the amine to form the stable amide bond.

| Alkylamide Type | Example Amine Moiety | Significance | Reference |

|---|---|---|---|

| Isobutylamide | Isobutylamine | Common in Asteraceae; contributes to pungency and biological activity. | bhu.ac.inresearchgate.netnih.gov |

| Phenethylamide | Phenethylamine | Found in Acmella oleraceae; associated with larvicidal activity. | bhu.ac.in |

| 2-Methylbutylamide | 2-Methylbutylamine | Characteristic for the Heliantheae tribe within Asteraceae. | researchgate.net |

For the definitive structural elucidation of fatty acids, especially the precise location of double and triple bonds, mass spectrometry is an indispensable tool. However, the mass spectra of simple fatty acid methyl esters (FAMEs) often show ambiguous fragmentation patterns. To overcome this, fatty acids are converted into 4,4-dimethyloxazoline (DMOX) derivatives. nih.gov

The DMOX ring system stabilizes the molecule during ionization and directs fragmentation in a predictable manner. Cleavage occurs at each carbon-carbon bond along the alkyl chain, and the resulting spectrum contains a series of ions separated by 14 mass units (for saturated chains). The presence and location of a double bond are clearly indicated by a gap of 12 atomic mass units instead of 14 between two major fragment ions. researchgate.net

The preparation of DMOX derivatives is a straightforward process. A common method involves heating the fatty acid (or its methyl ester) with 2-amino-2-methyl-1-propanol. researchgate.netcurtin.edu.au A milder, two-step procedure has also been developed where the fatty acid methyl ester is first converted to a 2-(methylpropanol) amide, which is then cyclized to the DMOX derivative using trifluoroacetic anhydride. nih.gov This technique is particularly suitable for analyzing polyunsaturated fatty acids and has been widely applied in the study of complex lipid mixtures from various natural sources. nih.govnih.gov

| Derivatization Method | Reagent(s) | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|

| DMOX Derivatization | 2-Amino-2-methyl-1-propanol | GC-MS | Determine the precise location of double/triple bonds in the fatty acid chain. | nih.govresearchgate.netcurtin.edu.aunih.gov |

| Esterification (FAMEs) | Methanol with an acid or base catalyst | GC-FID, GC-MS | Increase volatility for gas chromatography; general quantification. | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like cis-Non-4-en-6,8-diynoic acid.

One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are fundamental in piecing together the carbon-hydrogen framework of the molecule. researchgate.net

¹H NMR spectroscopy provides information on the chemical environment of protons. For this compound, specific signals would correspond to the protons of the terminal methyl group, the methylene (B1212753) groups, the vinyl protons of the cis-double bond, and the proton of the carboxylic acid. The coupling constants (J-values) between adjacent protons are particularly diagnostic for establishing the cis-stereochemistry of the double bond.

¹³C NMR spectroscopy reveals the number and type of carbon atoms. Distinct signals would be expected for the carboxyl carbon, the sp-hybridized carbons of the two alkyne units, the sp²-hybridized carbons of the alkene, and the sp³-hybridized carbons of the aliphatic chain.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity. COSY spectra show correlations between coupled protons, allowing for the tracing of the proton network through the aliphatic chain and the double bond. HMBC spectra reveal long-range correlations between protons and carbons (typically 2-3 bonds away), which is vital for connecting the different functional groups, for instance, linking the aliphatic chain to the enediyne system and the carboxylic acid. mdpi.com

Detailed analysis of these spectra allows for the complete assignment of all proton and carbon signals, confirming the proposed structure of this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| 1 (COOH) | ~11-12 | ~175-180 | H2 to C1, C3 |

| 2 (CH₂) | ~2.4 | ~30-35 | H2 to C1, C3, C4 |

| 3 (CH₂) | ~2.2 | ~25-30 | H3 to C2, C4, C5 |

| 4 (=CH) | ~5.6 | ~110-120 | H4 to C2, C3, C5, C6 |

| 5 (=CH) | ~6.1 | ~140-150 | H5 to C3, C4, C6, C7 |

| 6 (C≡) | - | ~70-80 | H5 to C6, C7 |

| 7 (C≡) | - | ~75-85 | H5 to C7; H9 to C7, C8 |

| 8 (C≡) | - | ~65-75 | H9 to C8 |

| 9 (≡CH) | ~2.0 | ~4-5 | H9 to C7, C8 |

The configuration of the double bond is a critical aspect of the structure. In NMR spectroscopy, the magnitude of the vicinal coupling constant (³J) between the olefinic protons (H-4 and H-5) is diagnostic of the geometry. For a cis double bond, the ³J(H,H) value is typically in the range of 7-12 Hz, whereas for a trans double bond, it is larger, usually 12-18 Hz. Therefore, measurement of this coupling constant from the ¹H NMR spectrum provides a direct and reliable method for assigning the cis stereochemistry at the C4-C5 position. rsc.org Advanced NMR techniques using chiral aligning media can also be employed for the stereochemical analysis of more complex polyacetylenes, though for a simple case like this, the coupling constant is often sufficient. researchgate.netacs.org

Mass Spectrometry (MS) Approaches

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns. researchgate.net

In EIMS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound, and a series of fragment ions. While the molecular ion for fatty acids can sometimes be weak or absent in EI spectra, the fragmentation pattern provides a characteristic fingerprint. For a related compound, cis-10-Nonadecenoic acid, the NIST database shows a prominent molecular ion peak in its EI mass spectrum. nist.gov

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of the parent molecule. researchgate.net ESI is often coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS). researchgate.netresearchgate.net

LC-MS/MS is a highly sensitive and selective method for analyzing compounds in complex mixtures. nih.govnih.gov The compound is first separated by LC, then ionized by ESI, and the ion of interest (e.g., the [M-H]⁻ ion of this compound) is selected and fragmented to produce a tandem mass spectrum. This technique is particularly useful for quantifying polyacetylenes in biological or plant extracts. researchgate.netbohrium.com Negative ion mode ESI-MS is often preferred for the analysis of polyacetylenes like falcarinol (B191228), as it can produce characteristic fragmentation. researchgate.net

The way a molecule breaks apart in the mass spectrometer provides valuable clues about its structure. In the negative ion ESI-MS/MS of similar polyacetylenic acids, characteristic fragmentation pathways have been observed. researchgate.net For this compound, fragmentation would likely involve:

Loss of CO₂ (44 Da) from the deprotonated molecule [M-H]⁻.

Cleavages adjacent to the triple bonds , which are high-energy regions of the molecule.

Cleavage of bonds within the aliphatic chain .

For instance, tandem mass spectrometric studies of carrot polyacetylenes have shown distinct fragmentation pathways involving cleavages at specific C-C bonds relative to the functional groups. researchgate.net Analysis of these fragmentation patterns allows for the confirmation of the position of the double and triple bonds within the carbon chain. The NIST WebBook entry for a related compound, methyl (Z)-dec-2-en-4,6-diynoate, provides mass spectral data that illustrates the fragmentation of an enediyne structure. nist.gov

Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound ([M-H]⁻)

| Precursor Ion (m/z) | Product Ions (m/z) | Postulated Neutral Loss |

| 147.04 | 103.05 | CO₂ (44 Da) |

| 147.04 | Various | Fragments from chain cleavage |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups present in this compound. These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies. The structures of novel linear acetylenic compounds are routinely established using IR and Raman spectroscopy alongside other methods. diva-portal.org

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is used to confirm the presence of the carboxylic acid, alkene, and alkyne moieties. The hydroxyl (-OH) stretch of the carboxylic acid group typically appears as a very broad band, while the carbonyl (C=O) stretch provides a strong, sharp signal.

Raman Spectroscopy complements IR spectroscopy, as it is highly sensitive to non-polar, symmetric bonds. This makes it exceptionally useful for detecting the carbon-carbon double (C=C) and triple (C≡C) bonds that form the core of the polyacetylene backbone.

The combined data from both techniques provides a comprehensive vibrational fingerprint of the molecule.

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups Note: These are approximate frequency ranges. Actual values can vary based on molecular environment and sample state.

| Functional Group | Bond | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|---|

| Carboxylic Acid | O-H | Stretching | 2500 - 3300 (Broad) | Weak / Not Observed |

| Carbonyl | C=O | Stretching | 1700 - 1725 | 1700 - 1725 (Weak) |

| Alkene (cis) | C=C | Stretching | ~1650 | ~1650 (Strong) |

| Alkene (cis) | =C-H | Bending | ~700 | Not Prominent |

| Alkyne | C≡C | Stretching | ~2100 - 2260 (Weak or Absent) | ~2100 - 2260 (Very Strong) |

| Alkyne | ≡C-H | Stretching | ~3300 | ~3300 (Strong) |

Advanced Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from complex biological matrices and for quantifying its presence.

Gas chromatography (GC) is a high-resolution separation technique suitable for thermally stable and volatile compounds. gcms.cz Due to the low volatility of carboxylic acids, this compound must first be converted into a more volatile derivative, most commonly a fatty acid methyl ester (FAME). gcms.czlcms.cz This derivatization is often achieved by refluxing with a reagent like methanolic sodium hydroxide (B78521) followed by esterification. gcms.cz

When coupled with a mass spectrometer (GC/MS), this technique becomes a powerful tool for identification. nih.gov The GC separates the FAME derivative from other components, and the mass spectrometer generates a mass spectrum based on its fragmentation pattern. This pattern serves as a chemical fingerprint that can be compared against spectral libraries for identification. jppres.com The analysis of polyacetylenic fatty acids, including their isomers, often involves GC/MS of their methyl ester or other derivatives like 4,4-dimethyloxazolines. researchgate.netresearchgate.net

Table 2: Typical GC/MS Parameters for Analysis of Polyacetylenic Acid Methyl Esters

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Derivatization | Esterification to Methyl Ester (FAME) | Increases volatility for GC analysis. gcms.cz |

| GC Column | Capillary column (e.g., DB-5, Carbowax-type) | Provides high-efficiency separation of complex mixtures. gcms.cznist.gov |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. jppres.com |

| Injection Mode | Split/Splitless | Introduces a small, precise volume of the sample onto the column. jppres.com |

| Oven Program | Temperature Ramp (e.g., 60°C to 250°C) | Separates compounds based on their boiling points and column interactions. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules into a reproducible pattern for identification. naturalspublishing.com |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Separates and detects fragment ions based on their mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polyacetylenes. nih.govresearchgate.net Unlike GC, HPLC does not require derivatization for volatility, allowing for the direct analysis of the carboxylic acid. The technique is widely used for the separation, isolation, and quantification of these compounds from plant and fungal extracts. researchgate.nettaylorfrancis.com

Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes and higher pressures. protocols.io This results in significantly faster analysis times, improved resolution, and greater sensitivity.

Reversed-phase chromatography is the most common mode used for polyacetylene analysis. A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a gradient mixture of water with acetonitrile (B52724) and/or methanol. nih.govresearchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, as the conjugated double and triple bonds of polyacetylenes exhibit strong UV absorbance. nih.gov

Table 3: Common HPLC/UHPLC Conditions for Polyacetylene Separation

| Parameter | Typical Specification | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., Hypersil, Luna) | Provides excellent retention and separation for nonpolar to moderately polar analytes. researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Acetonitrile/Water Gradient | The gradient elution allows for the separation of compounds with a wide range of polarities. nih.gov |

| Detector | Diode Array Detector (DAD) or UV-Vis | Detects the chromophores (conjugated systems) present in polyacetylenes. nih.govresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC); <0.5 mL/min (UHPLC) | Optimized for efficient separation on the selected column. nih.gov |

| Analysis Type | Qualitative and Quantitative | Used for both identifying the presence of a compound and determining its concentration. researchgate.net |

Integration of Multiple Spectroscopic and Chromatographic Platforms

The most robust analytical strategies involve the integration of multiple platforms, often referred to as hyphenated techniques. nih.govijpsjournal.com This approach provides a comprehensive characterization that is unattainable with any single method. For a molecule like this compound, a typical workflow involves using a high-resolution chromatographic technique for separation, followed by one or more spectroscopic techniques for identification and structural elucidation. researchgate.net

A common and powerful combination is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govsemanticscholar.org In this setup, HPLC or UHPLC separates the components of a mixture, which are then directly introduced into a mass spectrometer. This provides retention time data from the LC and mass-to-charge ratio and fragmentation data from the MS, allowing for confident identification of compounds in a single analysis. semanticscholar.org

For the definitive structural elucidation of a novel compound, a common workflow is to use HPLC for the purification and isolation of the compound of interest. diva-portal.org The pure fraction is then subjected to a suite of spectroscopic analyses, including Mass Spectrometry, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, to piece together its complete chemical structure. diva-portal.org

Mechanistic Biological Investigations

Enzyme Modulation and Inhibition Studies

Polyacetylenic compounds, a class to which cis-Non-4-en-6,8-diynoic acid belongs, have been investigated for their potential to modulate key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LO). These enzymes are critical in the metabolism of arachidonic acid into pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. The development of dual inhibitors for both COX and 5-LO is a significant area of interest for creating anti-inflammatory therapies with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

While direct studies on this compound are limited, research on analogous polyacetylenes from various plant sources has demonstrated notable inhibitory effects. For instance, polyacetylenes isolated from Bidens pilosa have shown inhibitory activity against human DNA topoisomerase I, and some flavonoids from the same plant also showed potent cytotoxic effects. mdpi.com The anti-inflammatory properties of polyacetylenes are often attributed to their ability to interfere with the arachidonic acid pathway. nih.gov

The table below summarizes the inhibitory activities of various polyacetylenes on COX and 5-LO enzymes, highlighting the potential mechanisms through which compounds structurally related to this compound may exert their effects.

| Compound | Source | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|---|

| Falcarinol (B191228) (FaOH) | Carrots, Ginseng | COX-2, iNOS | Reduced expression and activity in LPS-stimulated cells. | preprints.org |

| Falcarindiol (FaDOH) | Carrots | NF-κB | Inhibited the NF-κB pathway, a key regulator of inflammatory gene expression including COX-2. | preprints.org |

| Polyacetylenes from Bidens pilosa | Bidens pilosa | General Inflammation | Used in folk medicine for anti-inflammatory purposes. | mdpi.com |

Beyond their anti-inflammatory potential, polyacetylenes have been explored for their impact on other metabolic pathways, including triglyceride biosynthesis. The synthesis of triglycerides is a crucial process in energy storage, and its dysregulation is associated with metabolic disorders. reactome.orgwikipedia.orglibretexts.orgaocs.org

A study on a polyacetylene from Dendropanax morbifera, (9Z,16S)-16-hydroxy-9,17-octadecadiene-12,14-diynoic acid (HOD), revealed significant inhibition of triglyceride biosynthesis in HepG2 hepatocytes. frontiersin.org This compound was found to diminish oleic acid-induced triglyceride accumulation by activating the LKB1/AMPK signaling pathway. AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, and its activation can shift metabolic processes from energy storage to energy production. frontiersin.org

The inhibitory effect of HOD on triglyceride synthesis was dose-dependent, as demonstrated by the reduced incorporation of radiolabeled glycerol (B35011) and acetate (B1210297) into triglycerides. frontiersin.org These findings suggest that polyacetylenes like this compound could have therapeutic potential in managing metabolic diseases by targeting key enzymes in lipid metabolism.

| Compound | Cell Line | Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| (9Z,16S)-16-hydroxy-9,17-octadecadiene-12,14-diynoic acid (HOD) | HepG2 | Activation of LKB1/AMPK signaling pathway | Dose-dependent reduction of triglyceride accumulation. | frontiersin.org |

Molecular Interaction Profiling

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are involved in a wide range of physiological processes. youtube.com While CB1 is primarily expressed in the central nervous system, CB2 is predominantly found in immune cells, making it an attractive target for therapeutic agents without psychoactive side effects. nih.gov

Alkylamides, which share structural similarities with polyacetylenes, have been identified as a new class of cannabinomimetics that bind to the CB2 receptor. nih.gov For instance, dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide and dodeca-2E,4E-dienoic acid isobutylamide from Echinacea have been shown to bind to the CB2 receptor with significant affinity. nih.govresearchgate.net Molecular modeling suggests these alkylamides fit into the solvent-accessible cavity of the CB2 receptor, guided by hydrogen bonding and pi-pi interactions. nih.gov

Although direct binding studies of this compound to the CB2 receptor have not been reported, the interactions of structurally related alkylamides provide a basis for understanding how such compounds might interact with this receptor.

| Compound Class | Example Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| Alkylamides | Dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide | CB2 | ~60 nM | nih.govresearchgate.net |

| Alkylamides | Dodeca-2E,4E-dienoic acid isobutylamide | CB2 | ~60 nM | nih.govresearchgate.net |

The self-assembly of lipids into complex structures is a fundamental process in biology, driven by intermolecular forces. Diynoic lipids, which contain the same diyne functional group as this compound, have been shown to self-assemble into chiral tubules, even from achiral molecules. nih.govnih.gov This indicates that the molecular chirality is not a prerequisite for the formation of these chiral superstructures.

The formation of these tubules is a spontaneous process, suggesting that the diyne moiety plays a crucial role in the chiral symmetry-breaking process. nih.govnih.gov This phenomenon highlights the importance of the specific chemical functionalities within a molecule in dictating its long-range organization and self-assembly in a biological context. The study of such self-assembling systems can provide insights into the formation of biological membranes and other supramolecular structures. researchgate.net

Cellular and Subcellular Effects

Polyacetylenes have been shown to exert a variety of effects at the cellular and subcellular levels, including the induction of apoptosis and inhibition of cell proliferation. preprints.orgmdpi.com These effects are often mediated through the modulation of cell cycle regulators and signaling pathways involved in cell growth and death.

For example, polyacetylenes isolated from Bidens pilosa have demonstrated significant anti-angiogenic activities. nih.gov These compounds were found to inhibit the proliferation and tube formation of human umbilical vein endothelium cells (HUVEC). Mechanistically, these polyacetylenes up-regulated the expression of cyclin-dependent kinase inhibitors p21(Cip1) and p27(Kip1), which are key regulators of cell cycle progression. nih.govresearchgate.net

Furthermore, some polyacetylenes have been shown to induce apoptosis in cancer cells. One study found that a novel polyacetylene from Bidens pilosa promoted apoptosis in human endothelial cells through the activation of caspase-7 and CDK inhibitors. researchgate.net These findings underscore the potential of polyacetylenes as cytotoxic agents for cancer therapy.

Impact on Cellular Metabolic Pathways

Polyacetylenes, the class of compounds to which this compound belongs, are known to interfere with fundamental cellular metabolic pathways, particularly fatty acid synthesis. Research on polyacetylenes isolated from Phoma fungi indicates that these compounds can suppress the fatty acid synthesis pathway (FASII), which is a crucial process for fungal proliferation. mdpi.com The biosynthesis of polyacetylenes themselves originates from saturated fatty acids, which undergo processes of dehydrogenation and elimination reactions to form carbon-carbon triple bonds. mdpi.com This shared biochemical origin with fatty acids may contribute to their ability to interfere with these pathways. While direct studies on this compound's impact on specific metabolic cycles like glycolysis or the Krebs cycle are not extensively detailed in current literature, the inhibition of fatty acid synthesis represents a significant disruption of the cell's metabolic machinery.

Table 1: Investigated Metabolic Pathways and Polyacetylene Impact

| Metabolic Pathway | Observed Impact of Related Polyacetylenes | Primary Cellular Function |

| Fatty Acid Synthesis (FASII) | Suppression of the pathway, impeding fungal proliferation. mdpi.com | Production of fatty acids for cell membrane construction and energy storage. |

| Glycolysis | Not specifically detailed for this compound. | Conversion of glucose into pyruvate, generating ATP and NADH. |

| Krebs Cycle (TCA Cycle) | Not specifically detailed for this compound. | Central pathway for energy production through the oxidation of acetyl-CoA. |

Antimicrobial Action Mechanisms at the Cellular Level (e.g., against Gram-positive bacteria)

The antimicrobial action of polyacetylenes, including compounds structurally related to this compound, is often attributed to their interaction with cellular membranes. At the cellular level, these compounds are reported to disrupt fungal membranes by altering their fluidity and permeability. mdpi.com This disruption can also involve damage to membrane proteins, leading to a loss of cellular integrity and function. mdpi.com The presence of unsaturated triple bonds in the molecular structure of polyacetylenes is thought to be a key factor in their antibacterial and antifungal activities. nih.gov

For Gram-positive bacteria, which lack an outer membrane, the cell membrane is a more exposed and vulnerable target. The lipophilic nature of polyacetylenic fatty acids allows them to intercalate into the lipid bilayer, leading to the disruption of the membrane's structural and functional properties. This can result in the leakage of intracellular components and ultimately, cell death. While specific studies detailing the interaction of this compound with the cell walls, DNA replication, or protein synthesis of Gram-positive bacteria are limited, the primary proposed mechanism centers on membrane disruption.

Table 2: Proposed Antimicrobial Mechanisms of Polyacetylenes

| Cellular Target | Proposed Mechanism of Action | Consequence for Bacterial Cell |

| Cell Membrane | Alteration of membrane fluidity and permeability; damage to membrane proteins. mdpi.com | Loss of cellular integrity, leakage of cytoplasmic contents, and cell death. |

| Fatty Acid Synthesis | Inhibition of enzymes involved in the FASII pathway. mdpi.com | Inability to produce essential fatty acids for membrane maintenance and growth. |

Proposed Biological Roles and Defense Mechanisms in Producing Organisms

The production of polyacetylenic compounds like this compound by fungi, such as those from the genus Fistulina, is believed to serve as a chemical defense mechanism. These bioactive secondary metabolites are thought to protect the producing organism from competing microorganisms in its ecological niche. The demonstrated antimicrobial and antifungal properties of polyacetylenes support this defensive role. nih.govnih.gov

For instance, endophytic fungi, which reside within plant tissues, produce bioactive polyacetylenes that may contribute to the host plant's defense against pathogens. mdpi.com In the case of wood-rotting fungi like Fistulina hepatica, these compounds could play a role in outcompeting other fungi and bacteria for resources within the decaying wood substrate. The synthesis of these compounds represents a metabolic investment by the fungus, suggesting a significant survival advantage is conferred through their production. The broad-spectrum antimicrobial activity of polyacetylenes makes them effective deterrents against a variety of potential competitors and pathogens.

Advances in Natural Product Discovery and Metabolomics

Bioassay-Guided Fractionation and Isolation Methodologies

Bioassay-guided fractionation is a foundational strategy in natural product chemistry for isolating biologically active compounds from complex mixtures. nih.govnih.gov This process systematically partitions a crude extract into progressively simpler fractions, with each step guided by a biological assay that assesses the activity of interest. diva-portal.org The primary goal is to pinpoint and purify the specific molecule responsible for the observed biological effect.

The procedure begins with the extraction of biomass (e.g., from a plant or microorganism) using a suitable solvent. nih.gov This crude extract, containing a vast array of metabolites, is then subjected to an initial bioassay. If activity is detected, the extract undergoes chromatographic separation, often starting with techniques like column chromatography, to yield several fractions based on physicochemical properties like polarity. nih.gov Each fraction is then tested, and the most active one is selected for further rounds of purification using more refined techniques, such as High-Performance Liquid Chromatography (HPLC). researchgate.net This iterative process of separation and bioassay continues until a pure, active compound is isolated. nih.gov The structure of the isolated molecule, such as a polyacetylene, is then determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). diva-portal.org

For instance, the isolation of cytotoxic polyacetylenes from plant roots has been successfully achieved by following the cytotoxic activity of fractions against human cancer cell lines. researchgate.net Similarly, new linear acetylenic compounds have been isolated from the bark of Heisteria acuminata by using cyclooxygenase (COX) and 5-lipoxygenase (5-LO) assays to guide the fractionation process. diva-portal.org

| Step | Description | Techniques Used | Objective |

|---|---|---|---|

| 1. Extraction | A solvent is used to extract small molecules from the source material (e.g., plant, fungus, bacterium). | Maceration, Soxhlet extraction. researchgate.net | Create a crude extract containing a complex mixture of natural products. |

| 2. Initial Bioassay | The crude extract is tested for biological activity (e.g., cytotoxicity, enzyme inhibition). | Cell-based assays, enzyme assays. nih.govdiva-portal.org | Confirm the presence of active compounds in the extract. |

| 3. Fractionation | The active extract is separated into simpler fractions based on chemical properties. | Column Chromatography, Liquid-Liquid Extraction. nih.gov | Partition the extract into fractions to begin isolating the active component(s). |

| 4. Iterative Bioassay and Purification | Each fraction is tested for activity. The most active fraction is subjected to further, higher-resolution separation. This cycle is repeated. | HPLC, Thin Layer Chromatography (TLC). nih.govnih.gov | Systematically purify the active compound by narrowing down the active fraction. |

| 5. Structure Elucidation | Once a pure compound is isolated, its chemical structure is determined. | NMR, MS, IR Spectroscopy. diva-portal.org | Identify the exact chemical structure of the bioactive molecule. |

High-Throughput Screening and Dereplication Strategies

High-Throughput Screening (HTS) revolutionizes the initial stages of drug discovery by enabling the rapid, automated testing of immense numbers of compounds against a specific biological target. bmglabtech.com This process utilizes robotics, liquid handling devices, and sensitive plate readers to perform millions of biochemical or biological tests in a short period, identifying "hits" or "leads" from large compound libraries. bmglabtech.com

In the context of natural products, HTS can rapidly screen crude extracts or partially purified fractions for bioactivity. However, a significant challenge in natural product discovery is the frequent rediscovery of known compounds, which consumes time and resources. To address this, HTS is often coupled with dereplication strategies. mdpi.com Dereplication is the process of quickly identifying known compounds in an active extract or fraction at an early stage. Modern dereplication heavily relies on liquid chromatography coupled with mass spectrometry (LC-MS). mdpi.com By comparing the accurate mass and fragmentation patterns of compounds in the mixture to established natural product databases, researchers can quickly "dereplicate" or identify the known molecules, allowing them to focus their isolation efforts on potentially novel compounds. mdpi.comresearchgate.net

Culture-Independent Approaches for Accessing Novel Polyacetylenes (e.g., Small Molecule In Situ Resin Capture)

A major limitation of traditional natural product discovery is that most microorganisms cannot be grown under standard laboratory conditions, leaving their biosynthetic potential untapped. nih.gov Culture-independent approaches aim to circumvent this bottleneck by accessing the chemical diversity of organisms directly in their natural environments. researchhub.combiorxiv.org

One innovative culture-independent method is the Small Molecule In Situ Resin Capture (SMIRC) technique. researchgate.netresearchgate.net This "compound-first" approach involves deploying a solid-phase absorbent resin directly into an environment, such as marine sediment. nih.govresearchhub.com The resin passively captures small molecules secreted by the local microbial community, taking advantage of the natural environmental cues that trigger biosynthetic gene expression. biorxiv.orgresearchgate.net After a period of deployment, the resin is retrieved, and the captured compounds are eluted and analyzed. researchhub.com The SMIRC method has proven effective in discovering novel natural products, including compounds with new carbon skeletons, from uncultured organisms. nih.govbiorxiv.orgresearchgate.net This strategy provides access to a wealth of chemical space that is inaccessible through traditional culture-based methods, making it a powerful tool for discovering new polyacetylenes. researchhub.com

Chemoselective Probes and Tagging for Alkyne-Containing Compounds

The unique chemical structure of alkyne-containing compounds, including polyacetylenes like cis-Non-4-en-6,8-diynoic acid, allows for their targeted detection and enrichment using chemoselective probes. researchgate.net These probes are designed to react specifically with the alkyne functional group, thereby "tagging" the molecule of interest within a complex mixture. researchgate.net This approach is a form of reactivity-based screening. researchgate.net

A widely used method is the azide-alkyne cycloaddition, often called "click chemistry," which forms a stable triazole ring. nih.govescholarship.org A probe containing an azide (B81097) group is introduced into a natural product extract. This azide probe will covalently bind to alkyne-containing molecules. The probe can also carry a reporter tag, such as a fluorescent molecule or a biotin (B1667282) handle for affinity purification, enabling the visualization or selective isolation of the tagged compounds. nih.gov

Different catalysts can be used for these reactions, each with specific advantages. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction but is generally limited to terminal alkynes. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction has a broader scope and can catalyze the cycloaddition with both terminal and internal alkynes, making it more versatile for the diverse structures of polyacetylenes found in nature. However, it can produce more by-products. nih.gov

These tagging strategies facilitate the untargeted identification of acetylenic natural products directly within complex extracts via LC-MS/MS analysis, as the tagged products will exhibit a characteristic fragmentation pattern. nih.gov

| Tagging Method | Alkyne Reactivity Scope | Advantages | Disadvantages |

|---|---|---|---|

| CuAAC (Copper-Catalyzed) | Terminal Alkynes | High efficiency, fewer by-products. nih.gov | Limited to terminal alkynes. nih.gov |

| RuAAC (Ruthenium-Catalyzed) | Terminal and Internal Alkynes | Broader substrate scope, enabling detection of a wider range of polyacetylenes. nih.gov | Can produce by-products that may need to be filtered from analysis. nih.gov |

Advanced Metabolomics Workflows for Comprehensive Profiling

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present in a biological system. iroatech.com An advanced metabolomics workflow is a multi-stage process designed to accurately identify and quantify these metabolites, offering deep insights into the biochemical state of an organism. iroatech.comarome-science.com The workflow typically includes study design, sample preparation, data acquisition using analytical platforms like MS or NMR, data processing, and finally, statistical analysis and biological interpretation. iroatech.comarome-science.com For polyacetylenes, which are often unstable and occur in complex mixtures, these robust workflows are essential for accurate characterization. researchgate.net

Analyzing complex mixtures containing polyacetylenes requires powerful analytical techniques that can provide both qualitative (what is present?) and quantitative (how much is present?) information. veeprho.com Polyacetylenes are particularly challenging due to their instability and structural diversity. researchgate.net

Qualitative Analysis: This involves identifying the compounds in a mixture. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) is a primary tool. veeprho.comomicstutorials.com It separates the mixture's components and provides highly accurate mass measurements, which can be used to predict the elemental formula of a compound. Further fragmentation of the molecule (MS/MS) creates a spectral fingerprint that can be compared against databases for identification. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial, providing detailed information about the carbon-hydrogen framework of a molecule, which is essential for elucidating the structure of novel compounds. researchgate.net

Quantitative Analysis: This focuses on measuring the concentration of specific metabolites. Techniques like High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) are often used. nih.gov The method is calibrated using pure standards of the target compounds to create a standard curve, against which the amount of the compound in the sample can be accurately measured. mdpi.com This is vital for understanding the abundance of specific polyacetylenes in a source or for pharmacokinetic studies. nih.gov

| Analytical Technique | Primary Use | Information Provided |

|---|---|---|

| HPLC-PDA | Quantitative | Measures the concentration of known compounds based on UV absorbance. nih.gov |

| LC-MS/UPLC-MS | Qualitative & Quantitative | Separates compounds and measures their mass-to-charge ratio for identification and quantification. mdpi.comnih.gov |

| HRMS (e.g., QTOF-MS) | Qualitative | Provides highly accurate mass measurements for elemental formula determination and structural confirmation. mdpi.com |

| NMR Spectroscopy | Qualitative | Elucidates the detailed chemical structure (connectivity and stereochemistry) of purified compounds. researchgate.net |

The data generated from metabolomics experiments, especially untargeted analyses, are vast and complex, often consisting of thousands of metabolic features. acs.org Making sense of this data requires sophisticated bioinformatics tools and data integration strategies. researchgate.net

The first step is data processing, where raw data from the mass spectrometer is converted into a feature list containing information like retention time, mass-to-charge ratio, and intensity. frontiersin.org Putative metabolite identification is then performed by matching these features against spectral databases (e.g., METLIN, MassBank). acs.orgacs.org

To gain biological insight, the identified metabolites must be placed in a biological context. This is achieved through pathway analysis and data integration. omicstutorials.com

Pathway Analysis: Tools like MetaboAnalyst and the Ingenuity Pathway Analysis (IPA) software map the identified metabolites onto known metabolic pathways. frontiersin.orgacs.org This can reveal which biological pathways are perturbed under certain conditions.

Data Integration: To achieve a more holistic understanding, metabolomics data can be integrated with other "omics" data, such as transcriptomics (gene expression) or proteomics (protein expression). frontiersin.org This multi-omics approach can link changes in metabolite levels to specific genes or proteins, providing a clearer picture of the underlying biological mechanisms. omicstutorials.com For example, identifying an increase in a specific polyacetylene could be correlated with the upregulation of its biosynthetic genes, strengthening the link between the gene cluster and its product.

Future Research Trajectories and Unexplored Frontiers

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of polyacetylenes is a complex process primarily derived from fatty acid metabolism. nih.govresearchgate.net Isotopic labeling studies have established that most polyacetylenes originate from fatty acid and polyketide precursors. nih.gov The journey from a common fatty acid like oleic acid to a complex polyacetylene involves a series of desaturation and modification steps catalyzed by specialized enzymes.

A pivotal intermediate in the biosynthesis of many C18 polyacetylenes is crepenynic acid (cis-9-octadecen-12-ynoic acid), which is formed from linoleic acid by an FAD2-related desaturase that introduces a triple bond. researchgate.netd-nb.info From crepenynic acid, a cascade of further desaturations, chain-shortening reactions (often via β-oxidation), and functional group modifications can lead to a vast diversity of structures. agriculturejournals.cz For cis-Non-4-en-6,8-diynoic acid, a C9 compound, the pathway would necessitate significant chain shortening from a C18 precursor.

Future research must focus on identifying and characterizing the specific enzymes responsible for the terminal steps in the formation of this compound. Key research questions include:

Identification of Novel Desaturases and Acetylenases: What specific enzymes catalyze the formation of the conjugated diyne system (C6 and C8 triple bonds) and the cis-double bond at C4? These enzymes may represent functionally divergent forms of known fatty acid modifying enzymes. nih.gov

Chain-Shortening Mechanisms: What is the precise enzymatic sequence that shortens the C18 fatty acid precursor to the C9 backbone of the final molecule? Understanding the timing and mechanism of this cleavage is crucial. agriculturejournals.cz

Regulatory Control: How are these biosynthetic pathways regulated at the genetic level? Investigating the transcription factors and signaling molecules that control the expression of polyacetylene-producing genes will provide a more complete picture of their biological role.

Progress in this area will likely be driven by a combination of genomics, transcriptomics, and proteomics to identify candidate genes in polyacetylene-producing organisms, followed by heterologous expression and in vitro biochemical assays to confirm enzyme function.

Development of Chemoenzymatic Synthetic Routes

The total chemical synthesis of polyacetylenes is often challenging due to the instability of the compounds and the need for precise stereochemical control. nih.gov Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful alternative for producing compounds like this compound. nih.govnih.gov This approach can lead to more efficient, sustainable, and stereochemically pure products.

Future research in this domain should explore several promising avenues:

Enzymatic Desymmetrization: Using enzymes like lipases or dioxygenases to create chiral building blocks from simple, symmetric precursors can be a highly effective strategy. nih.govrsc.org These chiral intermediates can then be elaborated into the target molecule using conventional organic chemistry.

Biocatalytic Key Reactions: Identifying or engineering enzymes that can catalyze the most challenging steps in the synthesis, such as the formation of the cis-alkene or the diyne moiety, would be a significant breakthrough. For instance, harnessing the power of toluene (B28343) dioxygenase or similar enzymes could introduce specific hydroxylations that facilitate subsequent chemical transformations. rsc.org

The development of such chemoenzymatic routes would not only provide a reliable source of this compound for further study but also serve as a blueprint for the synthesis of other rare and complex polyacetylenes. rsc.org

Advanced Structural Biology of Polyacetylene-Interacting Proteins

A major challenge in understanding the biological activity of polyacetylenes is the lack of detailed structural information about how they interact with their protein targets. researchgate.net Polyacetylenes are known to have a range of biological effects, which are presumably mediated by specific binding to proteins, but the nature of these interactions remains largely uncharacterized. mdpi.com The inherent reactivity and instability of many polyacetylenes make them difficult subjects for co-crystallization with proteins. nih.gov

Future research must leverage advanced structural biology and computational techniques to overcome these hurdles:

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that interact with polyacetylenes, cryo-EM could provide high-resolution structural insights without the need for crystallization.

Computational Modeling and Molecular Dynamics: Simulation studies can predict binding modes and explore the conformational changes that occur when a polyacetylene, such as this compound, binds to a protein target. researchgate.net These models can guide experimental work, such as site-directed mutagenesis, to validate predicted binding sites.

Development of Stabilized Analogs: Synthesizing more stable, yet structurally similar, analogs of reactive polyacetylenes could facilitate their use in structural studies. These analogs could act as probes to trap and characterize binding pockets in target proteins.

Understanding these interactions at an atomic level is a grand challenge in structural biology but is essential for deciphering the molecular mechanisms behind the biological activities of polyacetylenes. researchgate.net

Deeper Exploration of Ecological Roles and Chemical Ecology

Polyacetylenes are believed to play significant roles in the chemical ecology of the organisms that produce them. They often act as phytoalexins, compounds produced by plants to defend against pathogens like fungi and bacteria. researchgate.netmdpi.com Their antimicrobial and insecticidal properties suggest they are key components of a plant's chemical arsenal. researchgate.net

However, the specific ecological role of this compound is unknown. Future research should be directed towards answering several key ecological questions: